molecular formula C36H66CaO4 B093070 Calcium oleate CAS No. 142-17-6

Calcium oleate

Cat. No. B093070
CAS RN: 142-17-6
M. Wt: 603 g/mol
InChI Key: ZCZLQYAECBEUBH-CVBJKYQLSA-L
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Description

Calcium oleate is a pale yellow, transparent solid . It is a compound with the molecular formula C36H66CaO4 . It slowly absorbs moisture from the air to form a monohydrate . It is used as a thickening agent for grease .


Synthesis Analysis

Calcium oleate can be synthesized from calcium hydroxide and oleic acid in ethanol under mild reflux conditions . The effect of the calcination temperature of calcium oleate is examined during the synthesis of calcium carbonate nanoparticles (CCNPs) and calcium oxide nanoparticles (CONPs) .


Molecular Structure Analysis

The molecular formula of calcium oleate is C36H66CaO4 . It has an average mass of 602.985 Da and a monoisotopic mass of 602.458679 Da .


Chemical Reactions Analysis

Calcium oleate can be used as a starting material for the preparation of CCNPs and CONPs . By simple carbonization/calcination, calcite-type CCNPs and CONPs are prepared at <550 °C and >600 °C, respectively .


Physical And Chemical Properties Analysis

Calcium oleate is a pale yellow, transparent solid . It slowly absorbs moisture from the air to form a monohydrate . It is slightly soluble in H2O, soluble in benzene, and insoluble in EtOH, acetone, and ethyl ether .

Mechanism of Action

Target of Action

Calcium oleate, also known as calcium;(Z)-octadec-9-enoate, primarily targets the calcium-binding proteins in the human body . These proteins play a vital role in the anatomy, physiology, and biochemistry of organisms and cells, particularly in signal transduction pathways .

Mode of Action

Calcium oleate interacts with its targets by forming complexes with metal ions on the mineral surface or adsorbing onto the mineral surfaces after forming dimeric calcium oleate polymers via hydrogen bonding with the metal ions . This interaction leads to changes in the electrical charges and steric hindrance at the mineral surfaces .

Biochemical Pathways

Calcium oleate affects various biochemical pathways. For instance, it plays a role in the fatty acid oxidation (FAO) pathway, where it upregulates the expression of genes causing FAO . It also influences the calcium signaling pathways, where it may induce store-operated calcium entry (SOCE) by inhibiting the Ca2+ -ATPase present on the endoplasmic reticulum .

Pharmacokinetics

The pharmacokinetics of calcium oleate involves its absorption, distribution, metabolism, and excretion (ADME). The absorption of calcium oleate is significantly different among various calcium salts. The absolute calcium bioavailability of calcium oleate is greater than that of other calcium salts like calcium chloride . The mean residence time for absorption of calcium from calcium oleate is longer than those from other calcium salts .

Result of Action

The action of calcium oleate results in various molecular and cellular effects. For instance, it can lead to the synthesis of calcium carbonate nanoparticles (CCNPs) and calcium oxide nanoparticles (CONPs) by the carbonization/calcination of calcium oleate . These nanoparticles have various applications in fields such as catalysts and chemisorbents for toxic gases .

Action Environment

The action, efficacy, and stability of calcium oleate can be influenced by environmental factors. For instance, the solubilization of calcium soaps by liquid fatty acids may explain the unexpectedly high bioavailability of some calcium soaps . Furthermore, the calcium absorbability from calcium oleate via the intestinal track is significantly higher than those of other calcium salts .

Safety and Hazards

Calcium oleate is a flammable material in solid form . It can cause irritation to the skin, eye, and respiratory system . When heated to decomposition, it emits acrid smoke and irritating fumes .

Future Directions

Calcium oleate has been used in the synthesis of ultralong hydroxyapatite nanowires (HAP NWs) and has been used as a building material for fire-resistant inorganic paper . It has also been used in the synthesis of monodispersed spherical calcium oxide and calcium carbonate nanoparticles .

properties

IUPAC Name

calcium;(Z)-octadec-9-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/2C18H34O2.Ca/c2*1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20;/h2*9-10H,2-8,11-17H2,1H3,(H,19,20);/q;;+2/p-2/b2*10-9-;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZCZLQYAECBEUBH-CVBJKYQLSA-L
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCC=CCCCCCCCC(=O)[O-].CCCCCCCCC=CCCCCCCCC(=O)[O-].[Ca+2]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCC/C=C\CCCCCCCC(=O)[O-].CCCCCCCC/C=C\CCCCCCCC(=O)[O-].[Ca+2]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C36H66CaO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID3059713
Record name Calcium oleate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID3059713
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

603.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

9-Octadecenoic acid (9Z)-, calcium salt

CAS RN

142-17-6
Record name Calcium oleate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000142176
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 9-Octadecenoic acid (9Z)-, calcium salt (2:1)
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Calcium oleate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID3059713
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Calcium dioleate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.005.023
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name CALCIUM OLEATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4K5QQP44TZ
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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